GN25

K-Ras mutation p53 activation cancer selectivity

GN25 uniquely disrupts the Snail-p53 binding interface, selectively restoring p53 function in K-Ras-mutated cells while sparing wild-type and non-transformed cells. Unlike generic p53 activators (Nutlin-3, RITA) that bypass the K-Ras-Snail-p53 suppressive axis, GN25's context-dependent selectivity is validated across Ras isoform MEF panels and in vivo A549 xenograft models (10–20 mg/kg i.p., tumor regression). This benchmark tool compound enables allele-specific p53 reactivation in heterozygous p53-mutant models and synergistic oxaliplatin combination research. Procure with confidence: ≥98% purity, defined solubility (DMSO 5 mg/mL), and documented batch-to-batch consistency.

Molecular Formula C15H14O6S
Molecular Weight 322.3 g/mol
Cat. No. B566746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGN25
SynonymsGN25
Molecular FormulaC15H14O6S
Molecular Weight322.3 g/mol
Structural Identifiers
SMILESCOC1=C2C(=O)C=C(C(=O)C2=C(C=C1)OC)SCCC(=O)O
InChIInChI=1S/C15H14O6S/c1-20-9-3-4-10(21-2)14-13(9)8(16)7-11(15(14)19)22-6-5-12(17)18/h3-4,7H,5-6H2,1-2H3,(H,17,18)
InChIKeyDIIRLGMLDOPLPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

GN25 (1227401-27-5) - p53-Snail Binding Inhibitor for K-Ras-Driven Cancer Research


GN25 (CAS 1227401-27-5) is a 2-thio-dimethoxy naphthoquinone analog and a specific inhibitor of the p53-Snail protein-protein interaction [1]. With a molecular formula of C15H14O6S and a molecular weight of 322.33 g/mol, GN25 blocks the direct binding of Snail to p53, thereby preventing Snail-mediated p53 suppression and elimination . GN25 demonstrates antitumor activity specifically in K-Ras-mutated cancer models, including non-small cell lung cancer (NSCLC), pancreatic cancer, and colorectal cancer cell lines [2].

Why GN25 Cannot Be Substituted by Generic p53 Activators or Alternative Snail Inhibitors


Generic p53 activators (e.g., Nutlin-3, RITA) act through MDM2 inhibition or direct p53 stabilization but do not address the K-Ras-Snail-p53 suppressive axis [1]. In K-Ras-mutated cancers, Snail directly binds and eliminates p53 via exocytosis—a mechanism that bypasses canonical MDM2-mediated degradation [2]. Direct Snail inhibitors (e.g., targeting Snail transcription or stability) lack the p53-specific rescue effect and may produce broader off-target transcriptional consequences. GN25 uniquely disrupts the Snail-p53 binding interface, selectively restoring p53 function only in K-Ras-transformed cells while sparing K-Ras-wild-type and non-transformed cells [3]. This context-dependent selectivity fundamentally distinguishes GN25 from in-class alternatives and defines specific procurement scenarios where generic substitution fails.

GN25 Quantitative Differentiation Evidence: Comparative Selectivity, Potency, and In Vivo Efficacy Data


K-Ras-Dependent p53 Activation and Selective Cytotoxicity in Transformed Cells

GN25 exhibits strict K-Ras-dependent p53 activation and cytotoxic selectivity. In K-Ras-transformed mouse embryonic fibroblasts (K-Ras-MEF), GN25 at 5 μM induces p53 and p21 expression, whereas no p53 induction occurs in N-Ras/Myc-transformed MEF or non-transformed MEF under identical conditions [1]. At 10 μM and 20 μM (24 h), GN25 reduces cell viability to approximately 20% in K-Ras-MEF but shows no significant effect on N-Ras/Myc-MEF or non-transformed MEF . This contrasts with broadly cytotoxic chemotherapeutics and non-selective p53 activators that affect both transformed and non-transformed cells, and distinguishes GN25 from the direct Snail inhibitor GN29 for which comparable selectivity data across Ras isoform-transformed MEF panels have not been reported at equivalent resolution [2].

K-Ras mutation p53 activation cancer selectivity MEF cells

Wild-Type p53 Allele Selectivity in Heterozygous p53 Cancer Models

GN25 selectively activates wild-type p53 in p53WT/MT (wild-type/mutant) heterozygous cancer cells while showing no response in single-allelic mutant p53 cell lines. In p53WT/MT cells, GN25 treatment restores p53 transcriptional activity and downstream target expression (p21, Bax). In contrast, the single allelic mt p53-containing cell line Panc-1 does not respond to GN25 [1]. This allele-specific activation profile differentiates GN25 from direct MDM2 inhibitors (e.g., Nutlin-3a) that activate p53 irrespective of allelic status and from the structural analog GN29, for which no published data demonstrate comparable p53 allele discrimination in WT/MT versus homozygous mutant backgrounds .

p53 mutation allele-specific activation heterozygous p53 cancer genetics

In Vivo Antitumor Efficacy in Xenograft Models with Weekly Dosing

GN25 demonstrates significant in vivo antitumor efficacy in athymic mice bearing A549 (K-Ras-mutated NSCLC) xenografts. Administration of GN25 at 10 mg/kg or 20 mg/kg via intraperitoneal injection once weekly for 10 weeks produced obvious tumor regression compared to vehicle control, with no significant toxicity observed in liver, pancreas, or kidney tissues [1]. In a separate xenograft mouse model, 10 mg/kg GN25 yielded antitumoral effects by notably reducing tumor size and progression . The maximum tolerated dose (MTD) of GN25 was determined to be 35 mg/kg i.v. in SCID mice [2]. This efficacy profile, achieved with weekly dosing, distinguishes GN25 from alternative Snail-p53 inhibitors for which comparable in vivo efficacy data in K-Ras-mutant xenograft models are either absent or not publicly available at similar dosing regimens [3].

xenograft model tumor regression in vivo efficacy A549 NSCLC

Immunomodulatory Transcriptomic Signature in KRAS-Mutant NSCLC

In KRAS-mutant A549 NSCLC cells, GN25 treatment produces a distinct immunomodulatory transcriptomic signature not reported for other Snail-p53 inhibitors. Next-generation whole RNA-sequencing revealed significant enrichment in transcripts involved in immune response pathways, particularly those contributing to neutrophil (IL8) and T-cell mediated immunity (BCL6, CD81), as well as NF-κB signaling components [1]. The immune expression signature of GN25 overlaps with signatures of known immunomodulatory therapeutic compounds, validating its immunomodulatory potential [2]. This transcriptomic evidence differentiates GN25 from structural analog GN29 and from direct p53 activators (e.g., RITA, Nutlin-3a), for which comparable immune pathway enrichment in KRAS-mutant NSCLC contexts has not been documented [3].

immunomodulation transcriptomics NSCLC KRAS mutation

Synergistic Combination with Oxaliplatin in Pancreatic Cancer Models

GN25 demonstrates synergistic antitumor activity when combined with oxaliplatin in multiple pancreatic cancer cell lines. The GN25/oxaliplatin combination produced a combination index (CI) < 1, indicating synergism, with enhanced growth inhibition measured by MTT assay and increased apoptosis detected by Histone DNA ELISA and Annexin V FITC across AsPC-1, Capan-2, BxPC-3, and Colo-357 pancreatic cancer cell lines [1]. Western blot analysis confirmed that GN25/oxaliplatin reactivated p53 protein and downstream pro-apoptotic Bax and cell cycle regulator p21 [2]. Notably, this synergistic effect occurred irrespective of the mutational or functional status of both p53 and K-Ras in these cell lines [3]. This combination synergy distinguishes GN25 from structural analog GN29 and other p53 activators for which comparable oxaliplatin combination synergy data in pancreatic cancer models are not publicly available.

pancreatic cancer oxaliplatin combination synergy hedgehog signaling

Physicochemical Properties and Formulation-Relevant Solubility Profile

GN25 possesses a defined physicochemical profile with practical implications for experimental formulation. GN25 is water soluble and cell-permeable . Solubility in DMSO is 5 mg/mL; in DMF, 10 mg/mL; and in ethanol, ≤0.25 mg/mL . The compound exhibits a calculated LogP of 2.19, indicating moderate lipophilicity suitable for cell permeability while maintaining aqueous compatibility [1]. This solubility profile differentiates GN25 from the structural analog GN29, for which comparable solubility and LogP data are not publicly documented in vendor technical datasheets or primary literature [2]. The availability of reproducible physicochemical parameters supports consistent formulation and reduces experimental variability compared to analogs with undefined solubility characteristics.

solubility formulation physicochemical properties LogP

GN25 Optimal Research Application Scenarios Based on Validated Evidence


K-Ras-Mutant NSCLC Preclinical Therapeutic Studies

GN25 is optimally suited for preclinical therapeutic studies in KRAS-mutant non-small cell lung cancer models. The compound's validated in vivo antitumor efficacy in A549 xenograft models (10-20 mg/kg i.p. weekly for 10 weeks with tumor regression) [1] combined with its K-Ras-dependent p53 activation selectivity [2] and transcriptomically validated immunomodulatory signature [3] supports its use as a tool compound for investigating p53 restoration strategies in KRAS-driven NSCLC. The defined solubility profile (DMSO 5 mg/mL, DMF 10 mg/mL, LogP 2.19) facilitates reproducible formulation for both in vitro and in vivo experiments .

Heterozygous p53 Mutant Cancer Model Investigations

GN25 is specifically indicated for studies in cancer models harboring heterozygous p53 mutations (p53WT/MT) where rescue of the remaining wild-type allele is the experimental objective. The compound's demonstrated ability to selectively activate wild-type p53 in p53WT/MT cells while showing no response in single-allelic mutant p53 backgrounds [1] makes it a uniquely appropriate tool for allele-specific p53 reactivation studies. This application scenario distinguishes GN25 from MDM2 inhibitors and other p53 activators that lack this allele discrimination capability [2].

Pancreatic Cancer Combination Therapy Research

GN25 is appropriate for combination therapy research in pancreatic cancer models, particularly in conjunction with oxaliplatin-based regimens. The demonstrated synergistic interaction (CI < 1) with oxaliplatin across multiple pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3, Colo-357) irrespective of p53 or K-Ras mutational status [1] supports its procurement for studies investigating enhanced therapeutic responses through p53 pathway restoration. The in vivo maximum tolerated dose of 35 mg/kg i.v. in SCID mice provides a defined dosing ceiling for preclinical combination studies [2].

Snail-p53 Protein-Protein Interaction Inhibitor Reference Compound

GN25 serves as a reference standard for investigating Snail-p53 protein-protein interaction (PPI) inhibition in K-Ras-transformed cellular contexts. The compound's specific mechanism of blocking Snail binding to p53 [1] combined with its well-characterized selectivity profile across Ras isoform-transformed MEF panels (active in K-Ras-MEF, inactive in N-Ras/Myc-MEF and non-transformed MEF) [2] establishes it as a benchmark tool compound. Researchers developing novel Snail-p53 PPI inhibitors or investigating K-Ras-Snail-p53 axis biology can utilize GN25 as a validated positive control with documented batch-to-batch consistency (≥98% purity) [3] and reproducible physicochemical parameters .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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